1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a compound that belongs to the class of tetrahydroisoquinolines . It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products found in various plants and food products . This compound is known for its diverse biological activities against various infective pathogens and neurodegenerative disorders .

Molecular Structure Analysis

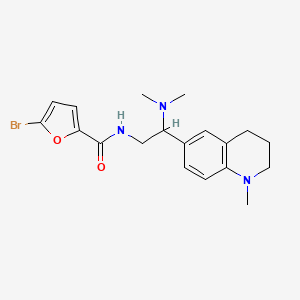

The molecular structure of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride can be represented by the InChI code:1S/C10H13NO.BrH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride include a molecular weight of 244.13 . It is a powder at room temperature .Scientific Research Applications

Neuroprotective Applications

Research has highlighted the potential of tetrahydroisoquinoline derivatives, including 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, in neuroprotective applications. These compounds have been investigated for their ability to protect against neurodegenerative diseases such as Parkinson's disease. One study demonstrated that certain derivatives exhibit neuroprotective effects on cultured rat mesencephalic neurons against various neurotoxins, suggesting a potential role in treating Parkinson's disease (Kotake et al., 2005). Moreover, derivatives have shown selective inhibition of phenylethanolamine N-methyltransferase (PNMT), indicating possible applications in regulating neurotransmitter synthesis and function (Grunewald et al., 1999).

Anticancer Potential

Tetrahydroisoquinolines have been explored for their anticancer properties. A study highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potent anticancer agents, showing significant cytotoxicity against various cancer cell lines. This indicates the chemical scaffold's potential in the development of novel anticancer drugs (Redda et al., 2010).

Synthetic Chemistry Applications

The chemistry of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride and related compounds is a rich field, with studies focusing on their synthesis and the development of novel derivatives with potential therapeutic applications. For example, research into the synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate (NMDA) antagonists suggests applications in treating conditions such as epilepsy and ischemic neuronal damage (Ohkubo et al., 1996). Additionally, the preparation and conformational analysis of stereoisomeric tetrahydroisoquinolin-4-one derivatives highlight the compound's versatility in synthetic chemistry applications (Lázár et al., 1990).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is the monoamine oxidase A and B (MAO A/B) enzymes . These enzymes play a crucial role in the metabolism of monoamines, including neurotransmitters such as dopamine and norepinephrine .

Mode of Action

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft .

Biochemical Pathways

The inhibition of MAO A/B by 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride affects the dopamine and norepinephrine metabolic pathways . This results in an increased concentration of these neurotransmitters, which can have various downstream effects, including neuroprotective activity .

Result of Action

The molecular and cellular effects of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride’s action include an increase in the levels of monoamine neurotransmitters in the brain . This can result in antidepressant-like effects, similar to the effect of imipramine . Additionally, it has been shown to have neuroprotective activity, preventing the neurotoxic effect of certain endogenous neurotoxins .

properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRFIMEBFZMAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

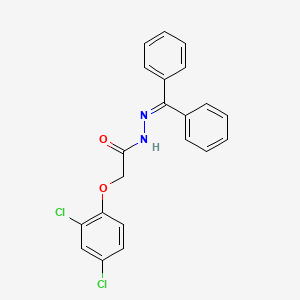

![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)

![2-Oxabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B2979718.png)

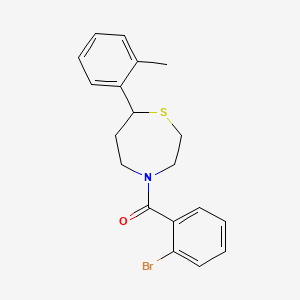

![ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate](/img/structure/B2979728.png)

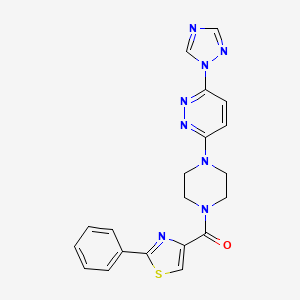

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2979730.png)

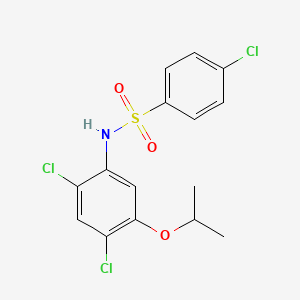

![N~6~-cyclopentyl-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)